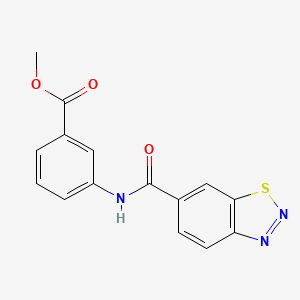

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

説明

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is a benzoate ester derivative featuring a benzothiadiazole moiety linked via an amide group at the 3-position of the benzene ring. This compound’s structure combines the ester functionality of methyl benzoate with the aromatic heterocyclic amide, which may influence its reactivity, solubility, and biological activity.

特性

IUPAC Name |

methyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-21-15(20)10-3-2-4-11(7-10)16-14(19)9-5-6-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSWXWKPKVUCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 3-aminobenzoic acid with 1,2,3-benzothiadiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that benzothiadiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal treatments .

Cancer Treatment

Benzothiadiazole derivatives are also being explored for their anticancer properties. The compound's ability to modulate biological pathways associated with cancer cell proliferation and apoptosis has been documented. Specific studies have highlighted the compound's interaction with cellular targets involved in cancer progression, suggesting its potential use in targeted cancer therapies .

Agricultural Applications

Plant Growth Regulators

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate has been identified as a plant growth regulator. Its application enhances plant growth and resistance to stress factors such as drought and disease. The compound acts by inducing systemic resistance in plants, thereby improving their overall health and yield .

Pesticide Development

The compound's efficacy in pest control has also been researched. Its incorporation into pesticide formulations could lead to more effective products that minimize environmental impact while maximizing agricultural productivity. The unique chemical properties of benzothiadiazole derivatives allow for selective action against specific pests without harming beneficial organisms .

Materials Science

Organic Electronics

In materials science, methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is being studied for its potential use in organic electronics. Benzothiadiazole compounds are known to serve as electron-deficient units in organic semiconductors. Their incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells due to improved charge transport properties .

Sensors Development

The compound's electronic properties make it suitable for developing sensors. Its ability to undergo specific chemical reactions can be harnessed in sensor technologies for detecting environmental pollutants or biological markers. Research is ongoing to optimize these compounds for better sensitivity and selectivity in sensor applications .

Case Studies

作用機序

The mechanism of action of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

類似化合物との比較

Table 1: Key Properties of Alkyl Benzoates

| Compound | Alkyl Group | Substituent | Volatility | Lipophilicity (LogP)* |

|---|---|---|---|---|

| Methyl benzoate | Methyl | None | High | 1.96 |

| Ethyl benzoate | Ethyl | None | Moderate | 2.45 |

| Target compound | Methyl | Benzothiadiazole-6-amido | Moderate | Estimated >3.5 |

*LogP values for methyl/ethyl benzoates from experimental data; target compound estimated based on substituent effects .

Benzoate Derivatives with Heterocyclic Substituents

Several ethyl benzoate derivatives with heterocyclic groups have been synthesized, such as:

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Features a pyridazine ring linked via a phenethylamino group. Pyridazine’s electron-deficient nature may enhance binding to biological targets, but the amino linker introduces flexibility .

- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473): Contains an isoxazole ring connected via an ethoxy linker.

Key Structural Comparisons :

- Heterocycle Size/Conjugation : Benzothiadiazole (target) has a larger conjugated system than pyridazine or isoxazole, which may improve UV absorption or fluorescence properties.

- This could enhance stability in catalytic or biological environments .

Table 2: Heterocyclic Substituent Effects

| Compound | Heterocycle | Linker | Hydrogen-Bonding Capacity |

|---|---|---|---|

| Target compound | Benzothiadiazole | Amide | High (N-H, C=O) |

| I-6230 | Pyridazine | Phenethylamino | Moderate (N-H) |

| I-6473 | Isoxazole | Phenethoxy | Low |

Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but differs in substituents:

- Directing Groups : The hydroxyl and dimethyl groups in ’s compound form an N,O-bidentate ligand, useful in metal-catalyzed C–H activation. In contrast, the target’s benzothiadiazole may act as a stronger electron-withdrawing group, directing electrophilic substitutions or stabilizing transition states in catalysis .

- Reactivity : Amides () are less reactive toward hydrolysis than esters (target compound), suggesting the target may have shorter shelf-life under acidic/basic conditions .

Research Findings and Implications

- Synthesis: The target compound’s amidation step (linking benzothiadiazole to benzoate) may parallel methods used for ’s benzamide, such as coupling benzothiadiazole-6-carboxylic acid with methyl 3-aminobenzoate .

- Applications: Benzothiadiazole’s electron-deficient nature could make the compound suitable as a ligand in catalysis or a building block in organic semiconductors.

生物活性

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate typically involves the formation of the benzothiadiazole core followed by functionalization to introduce the methyl ester and amide groups. The common synthetic route includes:

- Preparation of Benzothiadiazole : Starting from 2-aminobenzenethiol and a suitable carbonyl compound.

- Formation of Amide : Reacting the benzothiadiazole with an appropriate carboxylic acid derivative to form the amide bond.

- Methylation : The final product is obtained by methylating the carboxylic acid group to yield the methyl ester.

The biological activity of methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Compounds containing the benzothiadiazole moiety have shown significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

- Anticancer Potential : Research indicates that benzothiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate has been tested against several bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Standard Drug | Standard Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 20 |

| Escherichia coli | 12 | Ampicillin | 22 |

| Pseudomonas aeruginosa | 10 | Ciprofloxacin | 18 |

| Candida tropicalis | 14 | Clotrimazole | 19 |

The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy .

Anticancer Activity

Studies have demonstrated that derivatives of benzothiadiazole exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The IC50 values for methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

The compound's mechanism may involve the induction of oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated five new derivatives similar to methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate against Gram-positive and Gram-negative bacteria. Results indicated that compounds with nitro substitutions showed enhanced activity compared to standard antibiotics .

- Cytotoxicity Assessment : A research paper reported on various benzothiadiazole derivatives' cytotoxic effects on different cancer cell lines. Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate was among those showing promising results with low IC50 values indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。